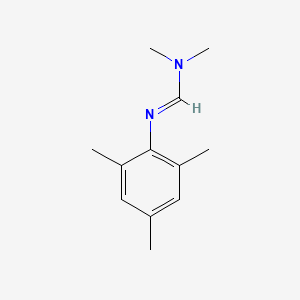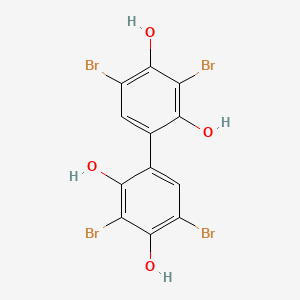
3,3',5,5'-Tetrabromobiphenyl-2,2',4,4'-tetrol
Overview
Description
Tebrofen is a polyphenol drug with antiviral and anticancer properties.
Mechanism of Action
Target of Action
The primary targets of 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol are tyrosine kinases Lck and ZAP-70, and the hydrolase Dipeptidyl peptidase IV (DPPIV/CD26) . These enzymes play crucial roles in various cellular processes, including signal transduction, cell growth, and differentiation .
Biochemical Pathways
The compound affects the biochemical pathways related to the metabolism of xenobiotic chemicals . By activating the expression of enzyme genes like CYP1A1, it mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Result of Action
The molecular and cellular effects of 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol’s action are primarily related to its role in activating the expression of xenobiotic metabolizing enzymes . This can lead to the metabolism and detoxification of various xenobiotic compounds, potentially influencing cellular responses to these compounds .
Action Environment
The action, efficacy, and stability of 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol can be influenced by various environmental factors. For instance, its use as a flame retardant suggests that it may be stable under high-temperature conditions . Additionally, its removal from the aquatic environment using environmentally friendly materials has been reported , indicating that its action and stability can be influenced by the presence of certain substances in the environment.
Biochemical Analysis
Biochemical Properties
3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator. Upon binding to AhR, 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol activates the expression of multiple phase I and II xenobiotic metabolizing enzymes, such as CYP1A1 . These interactions are crucial for the compound’s role in mediating biochemical and toxic effects.
Cellular Effects
3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with the aryl hydrocarbon receptor leads to changes in the expression of genes involved in xenobiotic metabolism . Additionally, 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol can impact cell cycle regulation and may play a role in the development and maturation of tissues .
Molecular Mechanism
The molecular mechanism of 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol involves its binding to the aryl hydrocarbon receptorThis binding initiates the transcription of genes encoding phase I and II xenobiotic metabolizing enzymes . The compound’s ability to activate these enzymes is a key aspect of its biochemical and toxicological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol is relatively stable, but its long-term effects on cellular function can vary. For example, prolonged exposure to the compound can lead to alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol in animal models vary with different dosages. At lower doses, the compound may induce the expression of xenobiotic metabolizing enzymes without causing significant toxicity. At higher doses, 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol can cause adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects are important for understanding the compound’s safety profile.
Metabolic Pathways
3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol is involved in metabolic pathways related to xenobiotic metabolism. The compound interacts with enzymes such as CYP1A1, which are responsible for the biotransformation of xenobiotics. These interactions can affect metabolic flux and the levels of metabolites in the body . Understanding these pathways is crucial for assessing the compound’s impact on metabolic processes.
Transport and Distribution
The transport and distribution of 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol within cells and tissues involve various transporters and binding proteins. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues. Additionally, 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol can interact with specific transporters that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within the body.
Subcellular Localization
3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol is localized in various subcellular compartments, including the nucleus and cytoplasm. The compound’s interaction with the aryl hydrocarbon receptor and subsequent translocation to the nucleus is a key aspect of its activity. Additionally, 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol may undergo post-translational modifications that direct it to specific organelles . These localization patterns are important for understanding the compound’s function at the cellular level.
Properties
IUPAC Name |
2,4-dibromo-6-(3,5-dibromo-2,4-dihydroxyphenyl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O4/c13-5-1-3(9(17)7(15)11(5)19)4-2-6(14)12(20)8(16)10(4)18/h1-2,17-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOSYMCDPNAWPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)O)C2=CC(=C(C(=C2O)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182233 | |
| Record name | Tebrofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27951-69-5 | |
| Record name | Tebrofen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027951695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tebrofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


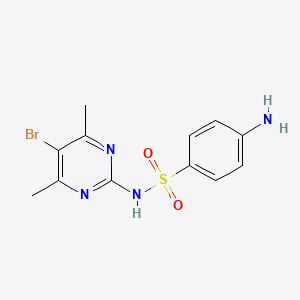

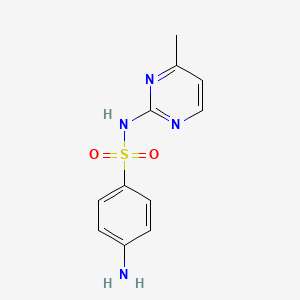
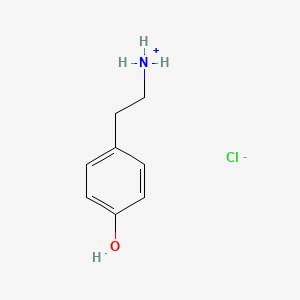
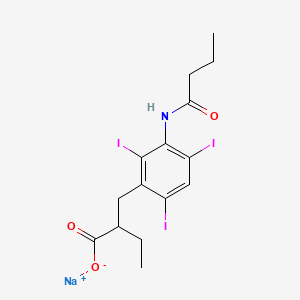
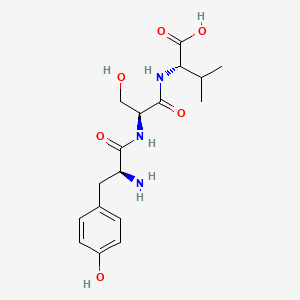
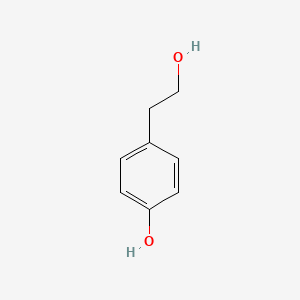
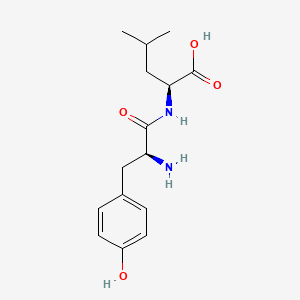
![5-[3-[3-[4-(Phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1682655.png)
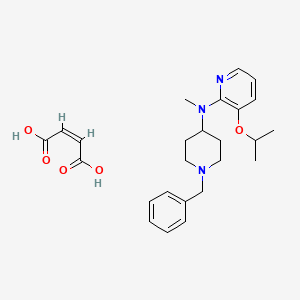
![5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazolidine-2-thione](/img/structure/B1682660.png)
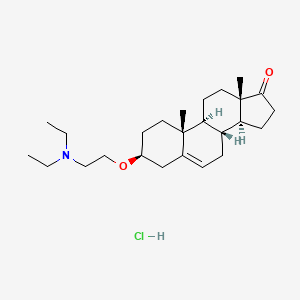
![3-(8-chloro-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-yl)phenol](/img/structure/B1682664.png)
